molecular formula C7H7IO2 B1280454 2-Iodo-4-methoxyphenol CAS No. 312534-71-7

2-Iodo-4-methoxyphenol

Cat. No. B1280454
CAS RN: 312534-71-7
M. Wt: 250.03 g/mol
InChI Key: QCYNENHPQYYEBD-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxyphenol is a chemical compound with the CAS Number: 312534-71-7 . It has a molecular weight of 250.04 . The IUPAC name for this compound is 2-iodo-4-methoxyphenol .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methoxyphenol can be represented by the InChI code: 1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 . This indicates that the compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Iodo-4-methoxyphenol is a solid substance . It has a melting point of 37-40 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-Iodo-4-methoxyphenol: is a valuable building block in organic synthesis. Its iodo and methoxy groups make it a versatile reagent for various chemical transformations. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .

Chemical Education

Lastly, 2-Iodo-4-methoxyphenol can serve an educational purpose. It can be used in teaching laboratories to demonstrate various chemical reactions and techniques, such as recrystallization, distillation, and chromatography.

Safety And Hazards

The safety data sheet suggests that 2-Iodo-4-methoxyphenol may form combustible dust concentrations in air . It is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-iodo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYNENHPQYYEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463449
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxyphenol

CAS RN

312534-71-7
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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